Ethyl 2-iodo-1-naphthoate
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Overview
Description
Ethyl 2-iodo-1-naphthoate is an organic compound with the molecular formula C13H11IO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethyl ester group and an iodine atom attached to the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-1-naphthoate can be synthesized through several methods. One common approach involves the iodination of ethyl 1-naphthoate. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), in an organic solvent like acetic acid. The reaction conditions often require heating to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: The iodine atom can be reduced to form ethyl 1-naphthoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of ethyl 2-azido-1-naphthoate or ethyl 2-thiocyanato-1-naphthoate.
Oxidation: Formation of 2-iodo-1-naphthoic acid.
Reduction: Formation of ethyl 1-naphthoate.
Scientific Research Applications
Ethyl 2-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a labeling reagent in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-1-naphthoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-iodo-1-naphthoate can be compared with other similar compounds, such as:
Ethyl 1-naphthoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Iodo-1-naphthoic acid: Contains a carboxylic acid group instead of an ester group, influencing its acidity and reactivity in different chemical environments.
This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H11IO2 |
---|---|
Molecular Weight |
326.13 g/mol |
IUPAC Name |
ethyl 2-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
InChI Key |
BWCHMLLQLGTDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)I |
Origin of Product |
United States |
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